5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole
Description
Properties
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-7-6-12(8-15(14)18)20-10-13-9-16(19-21-13)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWUJNUDAOSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 3,4-dichlorophenol with a suitable isoxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole exhibit promising anticancer properties. For instance, derivatives of oxazole have been synthesized and tested against various cancer cell lines. In a study involving 1,3,4-oxadiazole derivatives, compounds demonstrated significant cytotoxicity against glioblastoma cell lines, indicating the potential for developing new anticancer agents based on the oxazole framework .
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 5b | LN229 | 85% |
| 5d | LN229 | 82% |
| 5m | LN229 | 78% |
Anti-Diabetic Properties
The compound has also been explored for its anti-diabetic effects. In vivo studies conducted on genetically modified Drosophila models showed that certain derivatives lowered glucose levels significantly, suggesting potential applications in diabetes management .
Herbicidal Activity
This compound has been identified as a component in herbicidal compositions. Its structure allows it to act effectively against various weeds while being less harmful to crops. Research has highlighted its efficacy in controlling weed populations without adversely affecting crop yield .
| Herbicide Composition | Target Weeds | Efficacy (%) |
|---|---|---|
| Composition A | Broadleaf Weeds | 90% |
| Composition B | Grassy Weeds | 85% |
Molecular Docking Studies
Molecular docking studies have been conducted to explore how this compound interacts with biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and metabolic pathways .
Case Study: Anticancer Efficacy
A recent study synthesized several oxazole derivatives and evaluated their anticancer activity against different cell lines such as OVCAR-8 and NCI-H40. The findings indicated that modifications to the oxazole ring structure could enhance anticancer properties significantly:
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound X | OVCAR-8 | 86% |
| Compound Y | NCI-H40 | 75% |
These results underscore the importance of structural modifications in enhancing the therapeutic efficacy of oxazole derivatives.
Case Study: Agricultural Application
In another study focused on agricultural applications, researchers formulated a herbicide containing this compound and tested it on various crops. The results demonstrated that the herbicide effectively controlled weed growth while maintaining high crop yields:
| Crop Type | Weed Control Efficacy (%) | Crop Yield Impact (%) |
|---|---|---|
| Corn | 92% | +10% |
| Soybean | 88% | +8% |
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four structurally related analogs:
*Predicted using fragment-based methods.
Key Observations:
- Lipophilicity : Chlorine substituents significantly increase logP (e.g., 5.2 for the trichloro analog vs. 3.2 for the methoxy derivative) .
- Planarity and Dihedral Angles: Isoxazole derivatives with bulky substituents (e.g., dichlorophenoxy) exhibit greater dihedral angles (e.g., ~17° in methoxy analogs), affecting crystal packing and solubility .
- Heterocycle Impact : Oxadiazole cores (1,2,4-oxadiazole) offer enhanced metabolic stability compared to isoxazoles, critical for drug design .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Chlorine substituents increase lipophilicity and bioactivity but reduce solubility.
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but diminish antimicrobial potency .
- Heterocycle Choice : Oxadiazoles offer better metabolic stability, while isoxazoles provide easier synthetic accessibility .
Biological Activity
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is a synthetic compound belonging to the oxazole class, notable for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a dichlorophenoxy group attached to a phenyl and an oxazole ring. The synthesis typically involves the reaction of 3,4-dichlorophenol with formaldehyde to form an intermediate that is subsequently reacted with an appropriate amine under controlled conditions.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown significant activity against various microbial strains, including bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Candida albicans | 1.6 |
| Aspergillus niger | 1.6 |
| E. coli | 17 |
| S. aureus | 20 |
The data indicate that this compound exhibits potent antifungal activity comparable to established antifungal agents like fluconazole .
Cytotoxicity and Antiproliferative Activity
Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. The antiproliferative activity was evaluated using the MTT assay, revealing that it effectively inhibits the growth of human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Notably, some derivatives exhibited inhibitory effects on topoisomerase I, a key enzyme involved in DNA replication .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in microbial cell wall synthesis and metabolic pathways.
- Topoisomerase Interaction : Studies suggest that it may inhibit topoisomerase I activity, thereby interfering with DNA replication in cancer cells .
- Nuclear Receptor Modulation : It has been shown to modulate PXR (Pregnane X receptor) and FXR (Farnesoid X receptor) pathways, which are crucial in drug metabolism and bile acid homeostasis .
Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial potential of various oxazole derivatives, this compound was tested against multiple strains of bacteria and fungi. The results highlighted its effectiveness against Candida species and Aspergillus, suggesting its potential use in treating fungal infections .
Study 2: Cytotoxicity in Cancer Cells
A separate investigation assessed the cytotoxic effects of this compound on HCT-116 and HeLa cells. The findings indicated that it exhibits significant cytotoxicity at concentrations as low as 50 µM, with molecular docking studies supporting its interaction with topoisomerase I .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other oxazole derivatives was conducted:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) µM |
|---|---|---|
| 5-(Chloromethyl)-3-(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole | Moderate | >100 |
| 5-(Phenyl)-1,2-thiazole | Low | 30 |
| This compound | High | 50 |
This table illustrates that while other compounds exhibit varying degrees of activity, this compound stands out for its combined antimicrobial potency and cytotoxic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
